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molecular formula C9H7BrO B8337235 2-Bromo-6-methylbenzofuran

2-Bromo-6-methylbenzofuran

Cat. No. B8337235
M. Wt: 211.05 g/mol
InChI Key: JZVLJSPPBDWJGL-UHFFFAOYSA-N
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Patent
US04372970

Procedure details

A solution of bromine (8.4 g, 0.0525 mol) in carbon disulphide (75 cm3) was added dropwise to a stirred solution of 6-methylbenzofuran (7.64 g, 0.0516 mol) in carbon disulphide (125 cm3) at below 10° C. The solvent was removed and the residue was heated at 150° C. for 1.5 hr. under reduced pressure. The residue was subjected to column chromatography on silica using petroleum ether (b.p. 60°-80° C.) as the eluant. The solvent was removed from the appropriate fractions to give 2-bromo-6-methylbenzofuran (11.0 g, 0.051 mol; 98.2%) RF 0.80.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:12]=[CH:11][C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=1>C(=S)=S>[Br:1][C:9]1[O:10][C:6]2[CH:5]=[C:4]([CH3:3])[CH:12]=[CH:11][C:7]=2[CH:8]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
BrBr
Name
Quantity
7.64 g
Type
reactant
Smiles
CC1=CC2=C(C=CO2)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(=S)=S
Name
Quantity
125 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
BrC=1OC2=C(C1)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.051 mol
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 98.2%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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